An In-Depth Technical Guide to 2-Fluoro-4-methyl-5-nitroaniline (CAS 259860-00-9)
An In-Depth Technical Guide to 2-Fluoro-4-methyl-5-nitroaniline (CAS 259860-00-9)
This document provides a comprehensive technical overview of 2-Fluoro-4-methyl-5-nitroaniline, a key chemical intermediate. Tailored for researchers, scientists, and professionals in drug development and fine chemical synthesis, this guide delves into its chemical properties, synthesis, characterization, applications, and safety protocols, grounding all information in established scientific principles.
Introduction and Strategic Importance
2-Fluoro-4-methyl-5-nitroaniline is a substituted aromatic amine that serves as a versatile building block in organic synthesis. Its molecular architecture, featuring a fluorine atom, a methyl group, an amino group, and a nitro group, offers multiple reactive sites for constructing more complex molecules. The strategic placement of the fluorine atom is particularly significant in medicinal chemistry, as fluorine substitution is a well-established strategy to enhance the metabolic stability, binding affinity, and bioavailability of drug candidates.[1][2] Consequently, this compound is primarily utilized as an intermediate in the synthesis of pharmaceuticals, particularly oncology drug and enzyme inhibitor intermediates, as well as in the development of advanced agrochemicals like herbicides and insecticides.[1]
Physicochemical and Structural Data
The fundamental properties of 2-Fluoro-4-methyl-5-nitroaniline are summarized below. This data is critical for designing experimental conditions, ensuring proper storage, and performing accurate quantitative analysis.
| Property | Value | Source(s) |
| CAS Number | 259860-00-9 | [3] |
| Molecular Formula | C₇H₇FN₂O₂ | [1][4] |
| Molecular Weight | 170.14 g/mol | [1][4] |
| Purity (Typical) | ≥97% | [3][4] |
| MDL Number | MFCD15527685 | [1][3] |
| Storage Conditions | 2-8°C, away from light, in a dry, sealed container | [1] |
Synthesis Pathway: Electrophilic Nitration
The most common and logical laboratory-scale synthesis of 2-Fluoro-4-methyl-5-nitroaniline involves the electrophilic aromatic substitution (nitration) of 2-fluoro-4-methylaniline.
Causality of the Reaction: The regioselectivity of this reaction is governed by the directing effects of the substituents on the aniline ring. In the strongly acidic conditions of the nitrating mixture (typically H₂SO₄ and HNO₃), the highly activating amino group (-NH₂) is protonated to form the anilinium ion (-NH₃⁺). This protonated group is strongly deactivating and a meta-director. The methyl group (-CH₃) is a weak activating group and is ortho-, para-directing. The fluorine atom (-F) is deactivating yet ortho-, para-directing. The final substitution pattern is a result of the interplay between these effects. The incoming electrophile, the nitronium ion (NO₂⁺), is directed to the position that is para to the methyl group and meta to the deactivating anilinium group, resulting in the desired 2-Fluoro-4-methyl-5-nitroaniline product. Controlling the temperature is critical to prevent over-nitration and the formation of side products.[5][6]
Step-by-Step Synthesis Protocol
This protocol is a representative procedure based on standard nitration methodologies for substituted anilines.[5][6]
-
Preparation of the Amine Salt: In a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add concentrated sulfuric acid. Cool the flask in an ice-salt bath to below 10°C.
-
Addition of Starting Material: Slowly and carefully add 2-fluoro-4-methylaniline dropwise to the cold, stirring sulfuric acid. Maintain the temperature below 10°C throughout the addition to manage the exothermic reaction. This forms the corresponding anilinium sulfate salt.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully add concentrated nitric acid to an equal volume of concentrated sulfuric acid, ensuring the mixture is kept cold in an ice bath.
-
Nitration Reaction: Add the prepared nitrating mixture dropwise to the stirred anilinium salt solution via the dropping funnel. It is imperative to maintain the reaction temperature below 10°C to minimize side-product formation. The addition should be carried out over approximately 1-2 hours.
-
Reaction Quench and Precipitation: Once the addition is complete, allow the mixture to stir for an additional hour at low temperature. Carefully pour the reaction mixture onto a large volume of crushed ice with stirring.
-
Neutralization: Slowly neutralize the acidic solution by adding a concentrated aqueous solution of a base, such as sodium hydroxide, until the pH is basic. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold water to remove any residual acid and inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to yield the final product.
Spectroscopic Characterization
Full spectroscopic data for this specific compound is available from specialized chemical suppliers and databases.[7][8][9] The expected spectral characteristics are outlined below, providing a self-validating system for product confirmation.
| Technique | Expected Characteristics |
| ¹H NMR | Signals corresponding to two distinct aromatic protons, a broad singlet for the amine (-NH₂) protons, and a singlet for the methyl (-CH₃) protons. |
| ¹³C NMR | Seven distinct signals for the aromatic and methyl carbons. The chemical shifts will be influenced by the electronegative F, N, and O atoms. |
| IR Spectroscopy | Characteristic absorption bands for N-H stretching (amine, ~3300-3500 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), asymmetric and symmetric N=O stretching of the nitro group (~1500-1550 cm⁻¹ and ~1335-1385 cm⁻¹), and C-F stretching (~1000-1400 cm⁻¹). |
| Mass Spec (MS) | A molecular ion peak (M⁺) at an m/z value corresponding to the molecular weight of 170.14. |
Applications in Research and Development
2-Fluoro-4-methyl-5-nitroaniline is not typically an end-product but rather a crucial intermediate. Its value lies in the reactivity of its functional groups, which can be selectively modified.
-
Pharmaceutical Synthesis: The amine group can be diazotized and replaced, or it can participate in nucleophilic substitution and condensation reactions. The nitro group can be readily reduced to an amine, providing a new site for derivatization. This dual functionality makes it a valuable scaffold for building nitrogen-containing heterocyclic compounds, which are prevalent in many drug molecules.[1] The presence of fluorine enhances the lipophilicity and metabolic stability of the final active pharmaceutical ingredient (API).[2]
-
Agrochemicals: The reactive amine and nitro groups are exploited in the synthesis of herbicides and insecticides. The fluorinated structure can contribute to the potency and stability of the final agrochemical product.[1]
-
Specialty Dyes: The chromophoric properties imparted by the nitroaniline structure make it a precursor for certain specialty dyes.[1]
Hazard Identification and Safe Handling
As with any laboratory chemical, a thorough understanding of the associated hazards is essential for safe handling. 2-Fluoro-4-methyl-5-nitroaniline is classified with several hazards.
GHS Hazard Statements: [3][10]
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
Precautionary Measures: A logical workflow must be followed to mitigate these risks.
References
-
ChemUniverse. 2-fluoro-4-methyl-5-nitroaniline. [Link]
-
MySkinRecipes. 2-Fluoro-4-methyl-5-nitroaniline. [Link]
-
Priya A, Mahesh Kumar N and Shachindra L Nargund. Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. [Link]
Sources
- 1. 2-Fluoro-4-methyl-5-nitroaniline [myskinrecipes.com]
- 2. pharmacyjournal.org [pharmacyjournal.org]
- 3. 259860-00-9 Cas No. | 2-Fluoro-4-methyl-5-nitroaniline | Apollo [store.apolloscientific.co.uk]
- 4. chemuniverse.com [chemuniverse.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. 2-Fluoro-4-methyl-5-nitroaniline(259860-00-9) 1H NMR [m.chemicalbook.com]
- 8. 259860-00-9|2-Fluoro-4-methyl-5-nitroaniline|BLD Pharm [bldpharm.com]
- 9. 259860-00-9 | 2-Fluoro-4-methyl-5-nitroaniline | Fluorinated Building Blocks | Ambeed.com [ambeed.com]
- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
